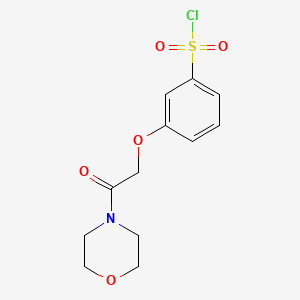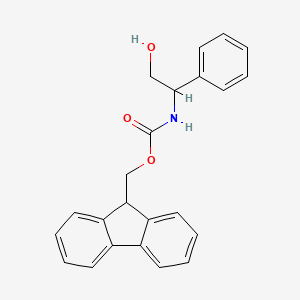
N-benzylpiperazine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzylpiperazine-1-sulfonamide is a synthetic compound belonging to the class of piperazine derivatives. It has garnered attention in the scientific community due to its potential therapeutic and toxic effects. The compound is characterized by its molecular formula C11H17N3O2S and molecular weight of 255.34 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
N-benzylpiperazine-1-sulfonamide can be synthesized through various methods. One common approach involves the oxidative coupling of thiols and amines, which is a highly efficient and environmentally friendly process . Another method includes the use of sulfonyl chlorides derived from thiols by oxidation with reagents like N-chlorosuccinimide, followed by reaction with amines . Additionally, microwave irradiation has been employed to synthesize sulfonamides directly from sulfonic acids or their sodium salts .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale oxidative coupling reactions due to their efficiency and cost-effectiveness. The use of ammonium carbamate as the nitrogen source and methanol as the reaction medium has been reported to streamline the process and reduce waste generation .
化学反応の分析
Types of Reactions
N-benzylpiperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion of thiols to sulfonyl chlorides using oxidizing agents like N-chlorosuccinimide.
Substitution: Reaction of sulfonyl chlorides with amines to form sulfonamides.
Reduction: Hydrogenolysis of the benzyl group to yield primary sulfonamides.
Common Reagents and Conditions
Oxidizing Agents: N-chlorosuccinimide, hydrogen peroxide, and sulfuryl chloride.
Solvents: Methanol, acetonitrile, and chloroform
Catalysts: Calcium triflimide and DABCO for activating sulfonyl fluorides.
Major Products
The major products formed from these reactions include various sulfonamides, sulfonyl azides, and sulfamides .
科学的研究の応用
N-benzylpiperazine-1-sulfonamide has been extensively studied for its applications in various fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in molecular imprinting techniques to create molecularly imprinted polymers (MIPs) for drug capture and enrichment.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug design.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
類似化合物との比較
Similar Compounds
Benzylpiperazine: A stimulant that acts on multiple receptors and is used as an alternative to amphetamines.
Phenylpiperazine: Another piperazine derivative with similar stimulant effects.
Sulfonamides: A broad class of compounds with antibacterial properties.
Uniqueness
N-benzylpiperazine-1-sulfonamide stands out due to its specific combination of a piperazine ring and a sulfonamide group, which imparts unique chemical and pharmacological properties. Its ability to undergo diverse chemical reactions and its applications in various scientific fields highlight its versatility and significance.
特性
分子式 |
C11H17N3O2S |
|---|---|
分子量 |
255.34 g/mol |
IUPAC名 |
N-benzylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C11H17N3O2S/c15-17(16,14-8-6-12-7-9-14)13-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
InChIキー |
LVRRVSNWUOPCSV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)S(=O)(=O)NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


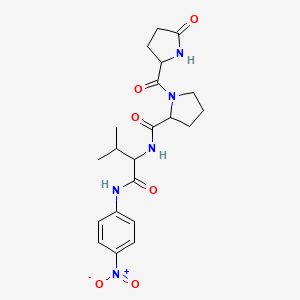

![4-[(2Z)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B12109967.png)

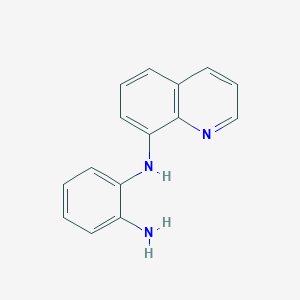
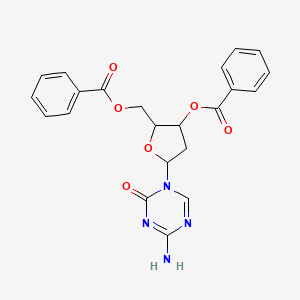
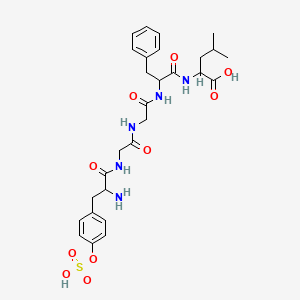

![3-Phenylbicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B12110006.png)

![N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B12110013.png)

